2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one
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Overview
Description
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one: is a cyclic organic compound with a unique structure. Let’s break it down:
2,2-Dimethyl: Indicates two methyl groups attached to the oxolan ring.
4-(4-methylpiperidin-2-yl): Refers to the piperidine ring with a methyl group at position 4.
Oxolan-3-one: The oxolan ring contains three carbon atoms and one oxygen atom, forming a five-membered ring.
Preparation Methods
Synthetic Routes::
Industrial Production: While specific industrial methods are proprietary, academic research suggests that this compound can be synthesized through cyclization reactions involving piperidine derivatives and ketones.
Laboratory Synthesis: One common approach involves the reaction of 4-methylpiperidine with a ketone precursor, followed by cyclization to form the oxolan ring.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of ketones or other functional groups.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Reacts with nucleophiles (e.g., Grignard reagents) to yield substituted products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using strong bases (e.g., sodium hydroxide, NaOH).
- Oxidation: Ketone derivatives.
- Reduction: Saturated piperidine derivatives.
- Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Used as a building block in organic synthesis.
Industry: May find applications in specialty chemicals or materials.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its specific combination of substituents sets it apart.
Similar Compounds: Other oxolan derivatives, such as related piperidine-based compounds.
Remember that this compound’s full potential awaits further scientific investigation
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,2-dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one |
InChI |
InChI=1S/C12H21NO2/c1-8-4-5-13-10(6-8)9-7-15-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
QYROAZKVYQGLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2COC(C2=O)(C)C |
Origin of Product |
United States |
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